N-Benz-6-OHMe-1,4-morph-A
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Overview
Description
N-Benz-6-OHMe-1,4-morph-A is a chemical compound with the molecular formula C₁₇H₂₀N₆O₂ This compound is known for its unique structure, which includes a benzyl group, a hydroxymethyl group, and a morpholine ring
Preparation Methods
The synthesis of N-Benz-6-OHMe-1,4-morph-A involves several steps. One common synthetic route includes the reaction of benzylamine with formaldehyde and morpholine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
N-Benz-6-OHMe-1,4-morph-A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide. .
Scientific Research Applications
N-Benz-6-OHMe-1,4-morph-A has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Benz-6-OHMe-1,4-morph-A involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-Benz-6-OHMe-1,4-morph-A can be compared with other similar compounds, such as:
N-Benzyl-6-hydroxymethyl-1,4-morpholine: This compound shares a similar structure but lacks the adenine moiety.
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-(phenylmethyl)-: This compound has a similar morpholine ring and benzyl group but differs in the substitution pattern
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
132062-77-2 |
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Molecular Formula |
C17H20N6O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[(2S,6R)-6-(6-aminopurin-9-yl)-4-benzylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C17H20N6O2/c18-16-15-17(20-10-19-16)23(11-21-15)14-8-22(7-13(9-24)25-14)6-12-4-2-1-3-5-12/h1-5,10-11,13-14,24H,6-9H2,(H2,18,19,20)/t13-,14+/m0/s1 |
InChI Key |
SIUYSQQCIREYJM-UONOGXRCSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CN1CC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
Origin of Product |
United States |
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